molecular formula C5H2Br2ClN B189631 2,4-Dibromo-3-chloropyridine CAS No. 861024-77-3

2,4-Dibromo-3-chloropyridine

Cat. No. B189631
M. Wt: 271.34 g/mol
InChI Key: WCARRWYHMKUGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-3-chloropyridine is a chemical compound with the CAS Number: 861024-77-3. It has a molecular weight of 271.34 and is solid in its physical form .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The IUPAC name of 2,4-Dibromo-3-chloropyridine is the same as its common name . The InChI code is provided in the source .


Chemical Reactions Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

2,4-Dibromo-3-chloropyridine is a solid at room temperature . It has a molecular weight of 271.34 .

Scientific Research Applications

Synthesis of Trifluoromethylpyridines

  • Scientific Field : Organic Chemistry, Agrochemical and Pharmaceutical Industries .
  • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : The synthesis of TFMP involves various chemical reactions. For instance, 2,4-Dibromo-3-chloropyridine can be converted to 2,3,5-DCTF . Also, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a minor product .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Production of Fungicides and Insecticides

  • Scientific Field : Agricultural Chemistry .
  • Summary of Application : “2,4-Dibromo-3-chloropyridine” is used in the agricultural business, primarily for the production of fungicides and insecticides . These chemicals help protect crops from various pests, ensuring a healthy and abundant harvest .
  • Methods of Application : The specific methods of application or experimental procedures can vary depending on the type of crop and the specific pest problem. Typically, the fungicide or insecticide is diluted with water and sprayed onto the crops using a sprayer .
  • Results or Outcomes : The use of fungicides and insecticides can significantly reduce crop losses due to pests, leading to increased yields and profits for farmers .

Production of Antihistamines and Antiarrythmics

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : “2,4-Dibromo-3-chloropyridine” is used in the pharmaceutical industry, primarily for the production of antihistamines and antiarrythmics . These medications are used to treat allergies and irregular heart rhythms, respectively .
  • Methods of Application : The specific methods of synthesis can vary depending on the specific medication being produced. Typically, “2,4-Dibromo-3-chloropyridine” is used as a starting material in a series of chemical reactions to produce the final product .
  • Results or Outcomes : The use of these medications can significantly improve the quality of life for individuals suffering from allergies or heart conditions .

Safety And Hazards

2,4-Dibromo-3-chloropyridine is considered hazardous. It can cause skin irritation and serious eye damage. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,4-dibromo-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCARRWYHMKUGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355735
Record name 2,4-dibromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3-chloropyridine

CAS RN

861024-77-3
Record name 2,4-dibromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromo-3-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-3-chloropyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-3-chloropyridine
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-3-chloropyridine
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-3-chloropyridine
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-3-chloropyridine
Reactant of Route 6
2,4-Dibromo-3-chloropyridine

Citations

For This Compound
1
Citations
CR Kolder, HJ Den Hertog - Recueil des Travaux Chimiques …, 1953 - Wiley Online Library
A synthesis of the 5‐chloro‐derivative of 2,4‐dihydroxypyridine is described. In addition to this compound, 5‐chloro‐2‐ethoxy‐4‐hydroxypyridine, 5‐chloro‐4‐ethoxy‐2‐hydroxypyridine…
Number of citations: 49 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.